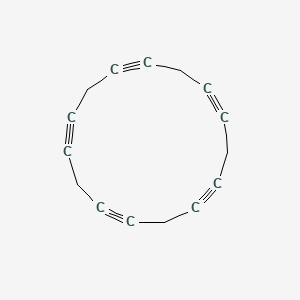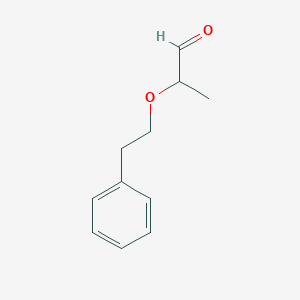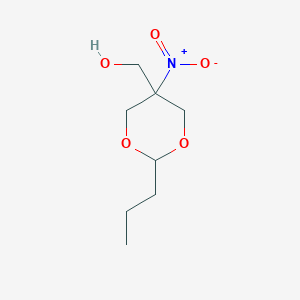![molecular formula C17H14ClNO6 B14361084 Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate CAS No. 92270-84-3](/img/structure/B14361084.png)
Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate is an organic compound that belongs to the class of phenoxyacetates. This compound is characterized by the presence of a chloro group, a nitrobenzoyl group, and an ethyl ester group attached to a phenoxyacetate backbone. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate typically involves the following steps:
Chlorination: The chloro group is introduced via chlorination using chlorine gas or a chlorinating agent such as thionyl chloride.
Esterification: The final step involves the esterification of the phenoxyacetic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, appropriate solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxyacetates.
Hydrolysis: Formation of phenoxyacetic acid derivatives.
Applications De Recherche Scientifique
Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and interactions.
Comparaison Avec Des Composés Similaires
Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate can be compared with other similar compounds such as:
Ethyl 4-nitrobenzoylacetate: Similar structure but lacks the chloro group.
Ethyl (3-chlorobenzoyl)acetate: Similar structure but lacks the nitro group.
Ethyl 4-chlorobenzoate: Similar structure but lacks the phenoxyacetate backbone.
These compounds share some chemical properties but differ in their reactivity and applications due to the presence or absence of specific functional groups.
Propriétés
| 92270-84-3 | |
Formule moléculaire |
C17H14ClNO6 |
Poids moléculaire |
363.7 g/mol |
Nom IUPAC |
ethyl 2-[3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate |
InChI |
InChI=1S/C17H14ClNO6/c1-2-24-16(20)10-25-13-7-8-14(15(18)9-13)17(21)11-3-5-12(6-4-11)19(22)23/h3-9H,2,10H2,1H3 |
Clé InChI |
OCHNCDOWUVYXSB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361014.png)



![Carbonylbis[(3-oxo-1,3-dihydro-2-benzofuran-5,1-diyl)] diacetate](/img/structure/B14361038.png)

![7-Chloro-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14361048.png)
![5-[(Methanesulfonyl)(methyl)amino]-2-methoxy-N-phenylbenzamide](/img/structure/B14361052.png)
![5-Methyl-3-oxobicyclo[3.3.1]nonane-1-carbonyl chloride](/img/structure/B14361057.png)
![[4-(4-Propylcyclohexyl)cyclohexen-1-yl]benzene](/img/structure/B14361063.png)


